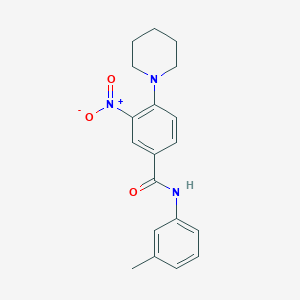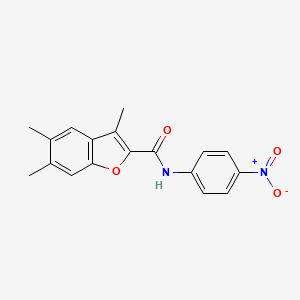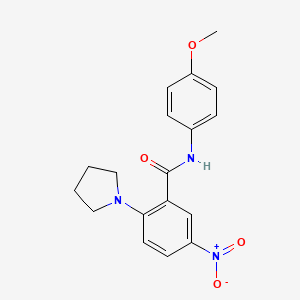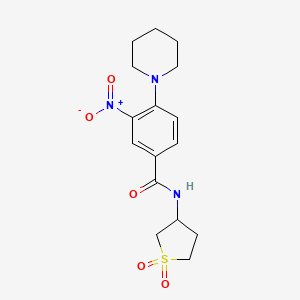![molecular formula C28H31N3O2 B4087230 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4087230.png)
4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
Overview
Description
4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in regulating cell division and is frequently overexpressed in cancer cells. MLN8054 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mechanism of Action
4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide inhibits the activity of Aurora A kinase by binding to the kinase's active site. Aurora A kinase plays a critical role in regulating cell division, and inhibition of its activity can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the formation of microtubules, which are critical for cell division. 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the phosphorylation of histone H3, which is a marker of Aurora A kinase activity.
Advantages and Limitations for Lab Experiments
One advantage of 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is its specificity for Aurora A kinase. 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide does not inhibit the activity of other kinases, which reduces the risk of off-target effects. However, 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the combination of 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is a need for further studies to determine the optimal dosing and administration of 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in humans.
Scientific Research Applications
4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use as a cancer therapy. In vitro studies have shown that 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide inhibits the proliferation of a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In vivo studies have also shown that 4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can inhibit the growth of tumors in mouse models of cancer.
properties
IUPAC Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2/c1-20(2)22-8-10-23(11-9-22)27(32)29-24-12-14-25(15-13-24)30-16-18-31(19-17-30)28(33)26-7-5-4-6-21(26)3/h4-15,20H,16-19H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQHBWNJIKNJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-4-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087170.png)
![6,6-dimethyl-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087174.png)
![N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide](/img/structure/B4087175.png)
![methyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4087181.png)
![2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B4087195.png)

![7-(2-methoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087206.png)


![5-(2-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087226.png)



